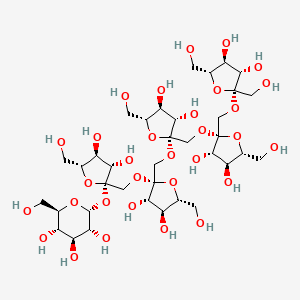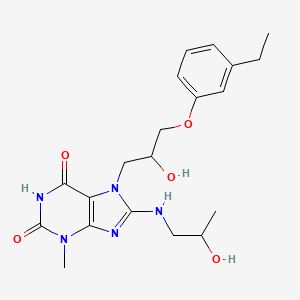
7-(3-(3-乙基苯氧基)-2-羟基丙基)-8-((2-羟基丙基)氨基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and therapeutic potential. Purine derivatives are known for their antiviral properties, as seen in drugs like acyclovir and ganciclovir. The specific compound mentioned features a purine core with various substituents that could potentially influence its physicochemical properties and biological activity.
Synthesis Analysis
The synthesis of related purine derivatives typically involves multiple steps, starting from simpler precursors. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions starting from a 5-nitrosopyrimidine derivative . This suggests that the synthesis of the compound would also require a multi-step process, potentially involving the formation of intermediate compounds and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine core, which is a bicyclic aromatic heterocycle. The specific signals in the 1H NMR spectrum, such as the singlets for the uracil moiety and the multiplets for aromatic protons, provide insights into the structure of these compounds . The presence of substituents at various positions on the purine core can significantly alter the molecule's properties, and the exact arrangement of these groups is crucial for the compound's biological activity.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, particularly at the reactive sites such as the amino and hydroxy groups. For example, the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines leads to the formation of 8-amino derivatives . These reactions are typically carried out in aqueous dioxane medium and involve boiling the reactants. The ability to undergo such transformations is essential for the modification and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physicochemical properties of purine derivatives are influenced by their molecular structure. The 1H NMR-spectrometry data provides valuable information about the electronic environment of the protons in the molecule, which is related to the compound's chemical behavior . The biological properties, such as antimicrobial and antifungal activity, are also crucial. For instance, a related compound has shown activity against Staphylococcus aureus and Candida albicans, which is higher than that of reference drugs like ampicillin and nistatin . This indicates that the compound may also possess significant biological activities, which could be explored further in the context of antimicrobial and antiviral therapies.
科学研究应用
心血管活性
结构相似的化合物已被合成并评估其心血管作用。例如,该化合物的衍生物在实验性诱发的心律失常中显示出预防性抗心律失常活性,并在临床前模型中显示出降压活性。这些发现突出了此类化合物在开发新的心血管治疗方法中的潜在用途(Chłoń-Rzepa 等,2004)。
抗菌和抗真菌活性
对嘌呤衍生物的研究,包括与本化合物结构相关的化合物,显示出有希望的抗菌和抗真菌特性。与参考药物相比,特定衍生物对金黄色葡萄球菌和大白念珠菌表现出更高的抗菌和抗真菌活性,表明它们作为治疗传染病的新型治疗剂的潜力(Romanenko 等,2016)。
抗病毒活性
嘌呤骨架是该化合物结构的核心部分,与抗病毒活性有关。例如,类似化合物的衍生物已被用作抗病毒剂,表明这些化合物正在进行的研究和在抗病毒药物开发中的潜在应用(Bzowska 等,1988)。
合成方法和结构分析
科学研究还集中在类似化合物的合成和结构分析上。研究详细描述了合成路线和晶体结构,提供了对其化学性质和增强生物活性的潜在修饰的本质见解(Karczmarzyk 等,1995)。
属性
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-4-13-6-5-7-15(8-13)30-11-14(27)10-25-16-17(22-19(25)21-9-12(2)26)24(3)20(29)23-18(16)28/h5-8,12,14,26-27H,4,9-11H2,1-3H3,(H,21,22)(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPURTXUOVEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)

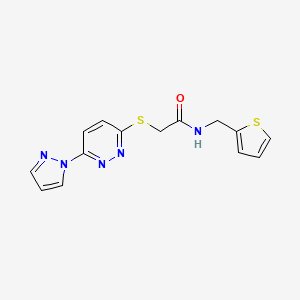
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)

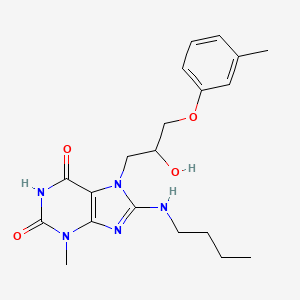
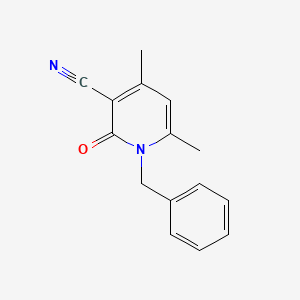
![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)
![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)
